Hydrazine acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

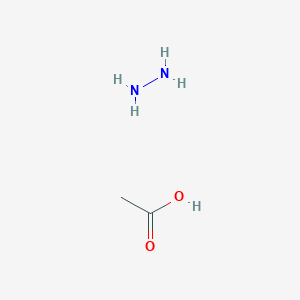

2D Structure

Properties

IUPAC Name |

acetic acid;hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHNDHXQDJQEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064632 | |

| Record name | Hydrazinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-65-1, 13255-48-6 | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazine Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Academic Context of Hydrazine Acetate

Role as a Critical Intermediate in Organic and Pharmaceutical Chemistry

Hydrazine (B178648) acetate (B1210297) is frequently employed as a reagent in organic synthesis. It is particularly noted for its ability to cleave glycosidic esters and facilitate the anomeric denitration of carbohydrates, making it valuable in carbohydrate chemistry for precise modifications of sugar molecules. The compound acts as a reducing agent, capable of donating electrons to other substances, a process often involving the formation of hydrazone intermediates that can undergo further reactions.

Several synthesis methods highlight the importance of hydrazine acetate or related acetate/hydrazine systems in generating key intermediates. For instance, hydrazino ethyl acetate hydrochloride, a related compound, is described as an important organic synthesis intermediate, particularly for synthesizing medicaments. google.com One method for synthesizing acethydrazide, a related derivative, involves refluxing acetic acid and hydrazine hydrate (B1144303). Another method for preparing hydrazino ethyl acetate hydrochloride utilizes chloroacetic acid as a raw material, reacting it with hydrazine hydrate under alkaline conditions, followed by acidification and esterification. google.com

This compound undergoes various chemical reactions, including reduction, oxidation, and substitution. It can reduce metal ions, release nitrogen gas when reacted with acidic oxidants, and react with acids to produce acetic acid and hydrazine.

Derivatives of Hydrazine for Diverse Applications

The broader class of hydrazine derivatives, encompassing compounds like this compound, exhibits a wide spectrum of applications beyond just intermediates in synthesis. These derivatives are of significant scientific interest due to their unique structural properties and broad range of potential uses in medicinal chemistry, organic electronics, and materials science. imist.ma

Hydrazides, a significant type of hydrazine derivative, are formed by replacing one or both hydrogen atoms in hydrazine with an acyl group. These compounds possess a vast array of chemical properties and applications. iscientific.org Research indicates that hydrazine derivatives demonstrate diverse pharmacological activities, including potential antibacterial and anticancer properties. iscientific.org Studies have shown that certain hydrazone derivatives exhibit cytotoxic effects.

The exploration of hydrazine derivatives extends beyond medicinal chemistry into areas like organic electronics and materials science, where their electronic properties are advantageous. imist.ma They are also found in applications such as pesticides, fungicides, and in boiler feedwater treatment. researchgate.net Inorganic derivatives of hydrazine are utilized as explosives, propellants, oxygen scavengers, and analytical reagents. researchgate.net Metal hydrazine complexes can serve as starting materials for various products, including nanomaterials. researchgate.net

Hydrazine derivatives are also important building blocks for the synthesis of various heterocyclic compounds, which often possess significant biological activities. mdpi.com The ability of hydrazine derivatives to interact with biological macromolecules through non-covalent interactions like hydrogen bonding and π-π stacking underpins their potential as drug candidates. imist.ma

Detailed research findings on hydrazine derivatives often involve both experimental and theoretical approaches, such as Density Functional Theory (DFT), to understand their molecular properties, reactivity, and potential applications. imist.ma

Here is a summary of some properties of this compound:

| Property | Value | Source |

| CAS Number | 7335-65-1, 13255-48-6 | nih.govfishersci.cachemimpex.com |

| Molecular Formula | C₂H₈N₂O₂ or H₄N₂ · C₂H₄O₂ | nih.govchemimpex.com |

| Molecular Weight | 92.10 g/mol | nih.govfishersci.cachemimpex.com |

| Appearance | White to off-white powder or crystals | chemimpex.comchemicalbook.com |

| Melting Point | 98 - 102 °C | chemimpex.comsigmaaldrich.com |

| Solubility | Soluble in water and polar organic solvents cymitquimica.com | guidechem.comcymitquimica.com |

Here is a table summarizing some reported uses of this compound and its derivatives:

| Compound/Derivative | Applications | Source |

| This compound | Cleavage of glycosidic esters, anomeric denitration of carbohydrates, organic synthesis reagent, intermediate in pharmaceutical and agrochemical synthesis, polymer production, analytical chemistry reagent. | chemimpex.comsigmaaldrich.comchemimpex.com |

| Hydrazine Derivatives | Medicinal chemistry (antiviral, antioxidant, antimicrobial, antimalarial, anti-inflammatory, analgesic, anticancer, antifungal, antibacterial), organic electronics, materials science, pesticides, fungicides, boiler water treatment, explosives, propellants, oxygen scavengers, analytical reagents, synthesis of heterocyclic compounds. | imist.maiscientific.orgresearchgate.netmdpi.com |

| Hydrazino ethyl acetate hydrochloride | Organic synthesis intermediate, intermediate for synthesizing medicaments. | google.com |

| Hydrazides | Synthesis of heterocyclic compounds, medicinal chemistry (e.g., analgesic, antimicrobial). | iscientific.orgmdpi.com |

Synthetic Methodologies for Hydrazine Acetate and Its Derivatives

Direct Synthesis of Hydrazine (B178648) Acetate (B1210297)

Hydrazine acetate can be synthesized through several direct methods involving the reaction of hydrazine or its hydrate (B1144303) with acetic acid or its derivatives.

Reaction of Hydrazine Hydrate with Acetic Acid

A common laboratory method for synthesizing this compound involves the reaction of hydrazine hydrate with acetic acid. This reaction is exothermic and is typically carried out with cooling to control the temperature. chemicalbook.com

A described procedure involves adding acetic acid dropwise to hydrazine hydrate in a reaction vessel equipped with stirring and cooling, such as an ice bath, to maintain the temperature between 0–10 °C. chemicalbook.com After the addition is complete, the mixture is stirred at room temperature. chemicalbook.com Water is then removed, often by distillation under reduced pressure. chemicalbook.com The resulting residue can be crystallized from a solvent mixture, such as chloroform (B151607) and ethanol (B145695) (1:1), and then dried to obtain solid this compound. chemicalbook.com

An example of this method reports a yield of 90.5% when reacting 85% hydrazine hydrate with acetic acid at 0-10 °C, followed by stirring at room temperature and purification steps involving distillation and crystallization. chemicalbook.com

Here is a summary of a typical synthesis using hydrazine hydrate and acetic acid:

| Reactants | Conditions | Purification Method | Yield (%) |

| Hydrazine Hydrate, Acetic Acid | 0-10 °C, then room temperature stirring | Distillation, Crystallization | >90 |

Reaction of Methyl Acetate with Hydrazine in Presence of Catalyst

This compound can also be synthesized by reacting methyl acetate with hydrazine, typically in the presence of a catalyst. This method involves reacting methyl acetate with hydrazine hydrate under controlled conditions, which yields this compound and methanol (B129727) as a byproduct. The product is subsequently isolated through crystallization or distillation. While noted for potentially producing the compound with good purity, this method is less frequently detailed in the literature compared to the direct reaction with acetic acid.

Distillation of Hydrazine Hydrate with Acetic Acid Followed by Crystallization

Another approach involves the distillation of hydrazine hydrate with acetic acid, followed by crystallization. The process described in section 2.1.1 incorporates distillation under reduced pressure to remove water after the initial reaction of hydrazine hydrate and acetic acid. chemicalbook.com This removal of water and other byproducts by vacuum distillation is considered critical for obtaining high-purity this compound. Crystallization from suitable solvents, such as a mixture of chloroform and ethanol, further enhances product isolation and purity. chemicalbook.com

Industrial Production Scale Synthesis

While specific detailed procedures for the large-scale industrial production of this compound are not extensively described in the provided search results, the synthesis methods mentioned, particularly the reaction of hydrazine hydrate with acetic acid followed by purification steps like distillation and crystallization, are generally adaptable for larger scales. One source mentions that the direct reaction of hydrazine hydrate with acetic acid is suitable for laboratory and small-scale industrial synthesis. Industrial production of hydrazine hydrate itself often relies on chemical processes such as the Raschig process or urea-based processes. researchgate.net Processes involving the reaction of hydrogen peroxide, ammonia (B1221849), and ketones to form ketazines, which are then hydrolyzed to hydrazine hydrate, are also utilized industrially. google.comgoogle.com These industrial-scale hydrazine hydrate production methods would precede the synthesis of this compound.

In Situ Generation of this compound for Synthetic Protocols

This compound is frequently generated in situ within reaction mixtures for various synthetic protocols. biosynth.com This in situ generation is typically achieved by combining hydrazine hydrate with acetic acid or sodium acetate, often under reflux conditions. biosynth.com This approach is particularly useful as it facilitates reactions such as the formation of hydrazide derivatives, cyclization reactions, and the synthesis of heterocyclic compounds. biosynth.com The generation of this compound in situ provides a convenient and effective way to introduce the necessary reactive species directly into the reaction environment without requiring the isolation of solid this compound beforehand.

Preparation of Hydrazide Derivatives

This compound, or hydrazine generated in the presence of acetic acid, is a key reagent in the preparation of various hydrazide derivatives. Hydrazides are important intermediates in organic and pharmaceutical chemistry.

One of the simplest methods for preparing hydrazides involves the reaction of hydrazine hydrate with esters. iscientific.orgrjptonline.org This hydrazinolysis of esters is a widely used and practical method that can be carried out with or without a solvent, such as ethanol, and under varying temperature conditions, including room temperature or under heat. rjptonline.org For example, benzoic acid hydrazide derivatives can be synthesized by refluxing a mixture of methyl benzoate (B1203000) with hydrazine hydrate in ethanol. iscientific.org Similarly, other hydrazides like cyanoacetic acid hydrazide are prepared by adding hydrazine hydrate to an ethanolic solution of the corresponding ester, such as ethyl cyanoacetate (B8463686). iscientific.org The reaction of esters and hydrazine hydrate, followed by reactive fractionation or rectification to remove alcohol and water byproducts, is a method that can achieve high yields of hydrazide compounds and is suitable for industrial production. google.com

Another method for preparing hydrazides is through the reaction of carboxylic acids with hydrazine hydrate, which can be carried out under solvent-free conditions using grinding techniques. rjptonline.org

This compound can also be involved in the synthesis of hydrazones, which are closely related to hydrazides. Acyl hydrazones can be synthesized directly from acyl hydrazides, sometimes with the assistance of catalysts like Co(II) acetate. nih.govresearchgate.net

The acylation of hydrazides with acetic acid can occur as a side reaction in certain synthetic procedures, such as the preparation of azides from hydrazides using acetic acid. pharm.or.jp While the rate of acetylation with acetic acid is relatively slow, it is a consideration in such reactions. pharm.or.jp Deformylation of formylhydrazides can be achieved using hydrazine or this compound, although the rate is slower with this compound. chemicalbook.compharm.or.jp

This compound has been specifically used in the preparation of certain complex molecules, such as 2,3,5-tri-O-acetyl-α-L-arabinofuranosyl trichloroacetimidate (B1259523) and disaccharide 4-methoxyphenyl (B3050149) glycoside. sigmaaldrich.comchemicalbook.com It is also employed in the synthesis of modified carbohydrates. sigmaaldrich.com

The Wolff-Kishner reduction, which converts carbonyl groups to methylene (B1212753) groups, involves the in situ generation of a hydrazone by the condensation of hydrazine with a ketone or aldehyde substrate. wikipedia.org While not directly using pre-formed this compound, this reaction highlights the role of hydrazine and its derivatives, often formed in situ, in significant organic transformations.

Here is a summary of methods for preparing hydrazide derivatives:

| Starting Material | Reagent | Conditions | Product Type |

| Ester | Hydrazine Hydrate | With or without solvent, varying temperatures | Hydrazide |

| Carboxylic Acid | Hydrazine Hydrate | Solvent-free (grinding) | Hydrazide |

| Acyl Hydrazide | (Self-condensation) | With catalyst (e.g., Co(II) acetate) | Acyl Hydrazone |

From Activated Amides and Hydrazine

Activated amides can react with hydrazine under specific conditions to yield acyl hydrazides. This method offers a route to form the hydrazide functionality. Research indicates that activated amides react with hydrazine in an aqueous environment under transition-metal-catalyst-free conditions at 25 °C to provide acyl hydrazides in good yields. sigmaaldrich.com For instance, benzoylpyrrolidin-2-one derivatives have been shown to react effectively with hydrazine monohydrate, achieving yields up to 92% in water within a short reaction time of 5 minutes. The reactivity can be influenced by substituents on the amide, with ortho-methyl-substituted derivatives showing reduced yields due to steric hindrance. Another approach involves the reaction of amides with hydrazine at temperatures ranging from 35°C to about 120°C, with at least one mole of hydrazine per mole of amide group targeted for replacement. Aliphatic amides have demonstrated favorable reactivity under these conditions, leading to high yields of aliphatic acylhydrazides.

From Methyl Esters with Hydrazine Hydrate

The reaction of methyl esters, or other esters, with hydrazine hydrate is a common method for synthesizing hydrazides through a process known as hydrazinolysis. This involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the displacement of the alkoxy group and formation of the hydrazide. For example, benzoic acid hydrazide derivatives have been synthesized by refluxing methyl benzoate with hydrazine hydrate in ethanol. Similarly, the hydrazinolysis of ethyl esters with hydrazine hydrate in methanol or ethanol at room temperature or under reflux has been reported for the synthesis of various hydrazides, including those derived from acetic acid and other carboxylic acids. This method is considered a standard route for preparing carboxylic acid hydrazides.

Through C-H Activation Processes with Aromatic Aldehydes and Dialkyl Azodicarboxylates

Acyl hydrazides can also be synthesized through C-H activation processes involving aromatic aldehydes and dialkyl azodicarboxylates. This methodology allows for the direct functionalization of the aldehydic C-H bond. The reaction between an aromatic aldehyde and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), can form a hydrazine imide product. While early methods using transition metal catalysts like rhodium have sometimes resulted in relatively low yields and required extended reaction times, particularly with aromatic aldehydes, newer approaches are being explored to improve efficiency and broaden the substrate scope. Photochemical methods utilizing light irradiation have shown promise in accelerating the reaction between dialkyl azodicarboxylates and aldehydes in water, converting various aromatic and aliphatic aldehydes into their corresponding acyl hydrazides in good to excellent yields within short reaction times. Metal-free catalyzed hydroacylation using graphite (B72142) flakes has also been reported for the reaction of aliphatic aldehydes with dialkyl azodicarboxylates, providing products in good to excellent yields.

Synthesis of Hydrazone Derivatives

Hydrazones, characterized by the C=N-NH2 functional group, are typically synthesized through the condensation reaction between a hydrazine or hydrazide and a carbonyl compound (aldehyde or ketone).

Condensation Reactions with Carbonyl Compounds (e.g., Acetone)

The most general method for preparing hydrazones involves the reaction of hydrazine or a substituted hydrazine with an aldehyde or ketone. This condensation reaction results in the formation of a carbon-nitrogen double bond (C=N) and the release of water. The reaction can be carried out in various solvents, often with the addition of an acid catalyst to facilitate the process. Acetone (B3395972), as a simple ketone, readily undergoes this reaction with hydrazine to form acetone hydrazone. The synthesis of acyl hydrazones can also be achieved through a one-pot reaction involving activated amides, hydrazine monohydrate, and aldehydes or ketones. This sequential reaction involves the formation of the acyl hydrazide followed by condensation with the carbonyl compound.

From Hydrazines and Hydrazine Amides with Aldehydes

The reaction between hydrazines or hydrazine amides (hydrazides) and aldehydes is a widely used method for synthesizing hydrazones. This condensation typically occurs in protic solvents like ethanol or methanol, often under reflux conditions. Acid catalysts are frequently employed to accelerate the reaction rate. Various aromatic and aliphatic aldehydes can be used as substrates in this reaction, yielding a range of hydrazone derivatives. Mechanochemical methods, involving milling the reactants, have also been reported for the synthesis of hydrazones from protected hydrazines and carbonyl compounds, providing high yields.

From Methyl Acetoacetate (B1235776) and α-Hydroxyacetophenone

Methyl acetoacetate is a -keto ester, and -hydroxyacetophenone is an -hydroxy ketone. Both contain carbonyl functionalities that can react with hydrazines or hydrazides to form hydrazone derivatives through condensation reactions, following the general principles outlined in Section 2.4.1. While specific reactions directly involving this compound with methyl acetoacetate or -hydroxyacetophenone to form hydrazones were not explicitly detailed in the provided literature snippets, the reaction of substituted aroylhydrazines with ethyl acetoacetate (a related -keto ester) to form hydrazones has been reported. This suggests that methyl acetoacetate would likely react similarly with appropriate hydrazine derivatives. Similarly, -hydroxyacetophenone, possessing a ketone group, would be expected to undergo condensation with hydrazines or hydrazides under suitable conditions to form the corresponding hydrazone. The general reactivity of ketones and esters with hydrazine derivatives supports the feasibility of synthesizing hydrazones from these starting materials.

Utilizing Multicomponent Reactions (e.g., Hydrazine Hydrate, Ethyl Acetoacetate, Aromatic Aldehyde, Ethyl Cyanoacetate)

Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the convergence of three or more reactants in a single step, leading to the formation of complex molecules with high atom economy and efficiency. derpharmachemica.comderpharmachemica.com The reaction involving hydrazine hydrate, ethyl acetoacetate, an aromatic aldehyde, and an activated methylene compound such as ethyl cyanoacetate or malononitrile (B47326) is a well-established MCR for the synthesis of functionalized pyrano[2,3-c]pyrazoles. derpharmachemica.comderpharmachemica.comtandfonline.commdpi.comsemanticscholar.orgsemanticscholar.orgnih.govrhhz.netgrowingscience.com

This four-component condensation typically proceeds via a cascade of reactions. Initially, hydrazine hydrate reacts with ethyl acetoacetate to form a pyrazolone (B3327878) intermediate. tandfonline.commdpi.comsemanticscholar.orggrowingscience.com Simultaneously, the aromatic aldehyde undergoes a Knoevenagel condensation with the activated methylene compound (ethyl cyanoacetate or malononitrile) to generate an alkylidene or arylidenemalononitrile adduct. derpharmachemica.commdpi.comsemanticscholar.org Subsequently, the pyrazolone intermediate undergoes a Michael addition to the activated alkene, followed by intramolecular cyclization and tautomerization, ultimately yielding the pyrano[2,3-c]pyrazole scaffold. mdpi.comencyclopedia.pub

Various reaction conditions and catalysts have been explored to facilitate this transformation efficiently. These include the use of organocatalysts like sodium benzoate or morpholine (B109124) triflate, Lewis acids such as zinc oxide nanoparticles or phenylboronic acid, and heterogeneous catalysts like supported metal oxides or silica. derpharmachemica.comsemanticscholar.orgsemanticscholar.orgrhhz.netgrowingscience.com Solvent systems range from conventional organic solvents to more environmentally friendly options like water or ethanol, and even solvent-free conditions have been reported. derpharmachemica.comderpharmachemica.comtandfonline.commdpi.comsemanticscholar.orgsemanticscholar.orgnih.govrhhz.netgrowingscience.com Reaction times vary depending on the catalyst and conditions employed, often ranging from a few minutes to several hours. tandfonline.commdpi.comsemanticscholar.orgnih.govrhhz.netgrowingscience.com

Detailed research findings highlight the versatility of this MCR in synthesizing a wide array of pyrano[2,3-c]pyrazole derivatives by varying the aromatic aldehyde and the activated methylene compound. Studies have demonstrated good to excellent yields for a broad range of substrates, including aldehydes with both electron-donating and electron-withdrawing substituents. mdpi.comnih.govgrowingscience.comencyclopedia.pub

Several research groups have reported specific examples and optimized conditions for this reaction. For instance, one study described a catalyst-free synthesis using malononitrile at room temperature under neat conditions, achieving short reaction times and good yields. tandfonline.com Another report detailed the use of zinc oxide nanoparticles as a catalyst in aqueous medium at room temperature. semanticscholar.org The application of organocatalysts like sodium benzoate in water has also proven effective, offering a green and facile approach. semanticscholar.org

Representative data from research findings illustrating the yields obtained for the synthesis of pyrano[2,3-c]pyrazole derivatives using this multicomponent reaction are presented in the table below. These examples showcase the effectiveness of different catalytic systems and reaction conditions.

| Aromatic Aldehyde Example | Activated Methylene Compound | Catalyst/Conditions | Product Yield (%) | Source |

| Benzaldehyde | Malononitrile | ZnS nanoparticles, solvent-free, grinding | 87-97 | mdpi.comencyclopedia.pub |

| 4-Hydroxybenzaldehyde | Malononitrile | Sodium benzoate, water, 25 °C | 45 | semanticscholar.org |

| Various Aryl Aldehydes | Malononitrile | Piperidine, water, room temperature | 85-93 | nih.gov |

| Benzaldehyde | Malononitrile | Zn(OAc)₂·2H₂O, toluene, 110 °C | - | growingscience.com |

| Various Aryl Aldehydes | Malononitrile | Phenylboronic acid, water, reflux | Excellent | derpharmachemica.com |

| Various Aryl Aldehydes | Malononitrile | Morpholine triflate, EtOH/H₂O, reflux | Moderate to excellent | rhhz.net |

The mechanism generally involves the formation of a pyrazolone from hydrazine hydrate and ethyl acetoacetate, followed by the formation of a Knoevenagel adduct from the aldehyde and the activated methylene compound. derpharmachemica.commdpi.comsemanticscholar.orgencyclopedia.pub A subsequent Michael addition of the pyrazolone to the Knoevenagel adduct, followed by cyclization and rearrangement, leads to the final pyrano[2,3-c]pyrazole product. mdpi.comencyclopedia.pub

This multicomponent reaction provides an efficient and versatile route for accessing a diverse library of pyrano[2,3-c]pyrazole derivatives, which are of interest due to their varied biological activities. derpharmachemica.comsemanticscholar.orgrhhz.netgrowingscience.com

Chemical Reactivity and Reaction Mechanisms of Hydrazine Acetate

Mechanism of Action as a Reducing Agent

Hydrazine (B178648) acetate (B1210297) functions as a reducing agent by donating electrons to other substances, leading to their reduction. The mechanism of its reductive capability is harnessed in several key organic transformations.

A key feature of the reactivity of hydrazine acetate with aldehydes and ketones is the formation of hydrazone intermediates. wikipedia.orgwikipedia.org This condensation reaction is a nucleophilic addition of the hydrazine to the carbonyl carbon. soeagra.comchemtube3d.com The process is typically initiated by a proton-catalyzed attack of the nucleophilic nitrogen atom of hydrazine on the electrophilic carbonyl carbon. soeagra.com This is followed by the formation of a tetrahedral intermediate, which then dehydrates to yield the final hydrazone product with its characteristic C=N double bond. soeagra.com The formation of this hydrazone intermediate is a critical first step in important reduction reactions like the Wolff-Kishner reduction. wikipedia.orglibretexts.org

The general mechanism for hydrazone formation is as follows:

Nucleophilic attack of hydrazine on the carbonyl carbon.

Proton transfer to form a tetrahedral intermediate (carbinolamine).

Protonation of the hydroxyl group.

Elimination of a water molecule to form the C=N double bond of the hydrazone. soeagra.com

Hydrazine and its salts are effective reducing agents for various metal ions, reducing them to their elemental metallic state. This property is widely utilized in the synthesis of metal and metal oxide nanoparticles. The general mechanism involves the oxidation of hydrazine (N₂H₄) to nitrogen gas (N₂) while the metal ion (Mⁿ⁺) is reduced to its zero-valent state (M⁰). In some cases, the reaction may involve the initial coordination of hydrazine to the metal ion, followed by an intramolecular redox reaction. For example, in the synthesis of silver nanoparticles from silver nitrate (B79036), hydrazine acts as the reducing agent, while acetate ions can serve as stabilizing agents to control particle size.

| Metal Ion Source | Reducing System | Resulting Nanoparticle | Key Observation | Reference |

|---|---|---|---|---|

| Silver Nitrate | Hydrazine / Sodium Acetate | Silver (Ag) | Acetate acts as a stabilizing agent. | |

| Nickel Acetate | Hydrazine / Silica Support | Nickel (Ni) | Silica support provides active sites for nucleation. | |

| Ferric Chloride | Hydrazine | Iron Chelates | Forms a deep red solution with ferric chloride. | google.com |

| Copper(II) sources | Hydrazine | Copper(II) complexes | Coordination with metal ions can enhance biological properties. | rsc.org |

The Wolff-Kishner reduction is a powerful reaction used to convert the carbonyl group of aldehydes and ketones into methylene (B1212753) (CH₂) or methyl (CH₃) groups. wikipedia.orgwikipedia.org The reaction utilizes hydrazine as the reducing agent in the presence of a strong base (like potassium hydroxide) at high temperatures. masterorganicchemistry.comlibretexts.org

The mechanism proceeds in two main stages:

Hydrazone Formation : The ketone or aldehyde first reacts with hydrazine to form a hydrazone intermediate. wikipedia.orglibretexts.orgalfa-chemistry.com This is a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com

Reduction of the Hydrazone : The hydrazone is then treated with a strong base at elevated temperatures. masterorganicchemistry.comlibretexts.org The base deprotonates the terminal nitrogen, forming an anion. libretexts.org This intermediate undergoes rearrangement and protonation by a solvent molecule (typically a high-boiling alcohol like ethylene (B1197577) glycol). masterorganicchemistry.com A second deprotonation by the base leads to the collapse of the intermediate, releasing highly stable nitrogen gas and forming a carbanion. libretexts.org This carbanion is then rapidly protonated by the solvent to yield the final alkane product. masterorganicchemistry.comlibretexts.org The irreversible formation of nitrogen gas is the thermodynamic driving force for the reaction. masterorganicchemistry.com

The Huang-Minlon modification is a commonly used variant that involves carrying out the reaction in a high-boiling solvent like diethylene glycol, which allows for the removal of water and excess hydrazine by distillation after the hydrazone is formed, leading to shorter reaction times and improved yields. wikipedia.orgalfa-chemistry.com

Tosylhydrazones, formed from the reaction of ketones or aldehydes with tosylhydrazine, can be reduced to the corresponding alkanes using hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). lookchem.comwikipedia.org This method serves as a milder alternative to the traditional Wolff-Kishner reduction. lookchem.com

The mechanism for the reduction of saturated tosylhydrazones is believed to involve the formation of a diazene (B1210634) intermediate. yale.edu For α,β-unsaturated tosylhydrazones, the reaction pathway can be more complex. lookchem.comyale.edu Reduction with sodium cyanoborohydride can lead to the formation of an alkene, with the double bond migrating to the position of the original carbonyl group. lookchem.com Studies using deuterated reagents have shown that the mechanism for these conjugated systems involves an initial 1,2-hydride attack on the imminium system, leading to an allylic diimide that rearranges to give the observed alkene product. yale.edu In other cases, a Michael-type (1,4-addition) of the hydride can occur, ultimately leading to the saturated alkane. lookchem.com

Oxidation Reactions and Products

The oxidation of hydrazine and its derivatives can yield a variety of products depending on the oxidizing agent and the reaction conditions. oup.comyoutube.com Common oxidizing agents include metal ions like cupric (Cu²⁺) and ferric (Fe³⁺) ions, as well as halogens like chlorine and bromine. youtube.com

When oxidized by two-electron oxidants such as chlorine or bromine, hydrazine can be converted to dinitrogen gas (N₂). oup.com With one-electron oxidizing agents like ferric salts in acidic solution, the reaction can be more complex, yielding both nitrogen gas and ammonium (B1175870) ions. acs.org The oxidation of aryl hydrazines with cupric or ferric ions often proceeds through an unstable azo compound intermediate, which then decomposes to form a hydrocarbon and nitrogen gas. youtube.com

In some microbial processes under anaerobic conditions, hydrazine can be oxidized to dinitrogen gas, while in others, it can be converted to ammonia (B1221849). oup.com The oxidation of hydrazone derivatives can also lead to different products. For instance, oxidation of a hydrazone in an acidic medium might result in an azoacetate, while oxidation in a neutral medium could form an azoalkene. dcu.ie Strong oxidizing agents like periodate (B1199274) react violently with hydrazine, producing nitrogen gas and iodine. homescience.net

| Oxidizing Agent | Substrate | Major Products | Reference |

|---|---|---|---|

| Cupric (Cu²⁺) or Ferric (Fe³⁺) ions | Aryl Hydrazine | Hydrocarbon, Nitrogen Gas (N₂) | youtube.com |

| Chlorine (Cl₂), Bromine (Br₂) | Hydrazine | Nitrogen Gas (N₂) | oup.comyoutube.com |

| Ferric (Fe³⁺) salt (acidic solution) | Hydrazine | Nitrogen Gas (N₂), Ammonium ion (NH₄⁺) | acs.org |

| Periodate | Hydrazine | Nitrogen Gas (N₂), Iodine (I₂) | homescience.net |

| Lead Tetraacetate (LTA) | Hydrazone (in acidic medium) | Azoacetate | dcu.ie |

| Lead Tetraacetate (LTA) | Hydrazone (in neutral medium) | Azoalkene | dcu.ie |

Release of Nitrogen Gas with Acidic Oxidants

This compound, as a salt of hydrazine, exhibits reactivity characteristic of the hydrazine molecule, particularly in oxidation reactions. When treated with acidic oxidants, the hydrazine moiety is oxidized, leading to the liberation of nitrogen gas (N₂). The reaction stoichiometry shows that oxygen is the primary oxidant and dinitrogen is the principal nitrogen-containing product. nih.gov The oxidation of hydrazine can be a complex process, potentially involving intermediate species.

N₂H₄ → N₂ + 4H⁺ + 4e⁻

The presence of an acidic medium facilitates this process. Various oxidizing agents can be used, and the reaction pathways may differ. For instance, one-electron oxidation of hydrazine can lead to the formation of the hydrazinyl radical (N₂H₃•), which can then undergo further reactions to produce nitrogen gas. mdpi.com Studies on the air oxidation of hydrazine have shown the rate to be linear with oxygen concentration. nih.gov

The products of hydrazine oxidation are primarily nitrogen and water. dtic.mil However, depending on the reaction conditions and the specific oxidant used, other products like ammonia could potentially be formed. mdpi.comdtic.mil

Catalytic Decomposition to Ammonia, Nitrogen, and Hydrogen

The catalytic decomposition of hydrazine is a significant reaction, and this compound can serve as a source of hydrazine for this process. This decomposition can proceed through different pathways, yielding varying ratios of ammonia (NH₃), nitrogen (N₂), and hydrogen (H₂). researchgate.netiastate.edu The thermodynamically favored decomposition of hydrous hydrazine can produce either molecular hydrogen and nitrogen (complete decomposition) or ammonia and nitrogen (partial decomposition). researchgate.netnih.gov

N₂H₄ → N₂ + 2H₂ (Complete Decomposition) 3N₂H₄ → 4NH₃ + N₂ (Partial Decomposition)

The selectivity towards a particular set of products is highly dependent on the catalyst used. researchgate.netuakron.edu For instance, catalysts have been developed that are 100% selective in producing hydrogen and nitrogen gas, with no formation of the undesired ammonia byproduct. uakron.edu Supported iridium catalysts, such as those used in rocket thrusters, are known to facilitate hydrazine decomposition. iastate.edu Theoretical studies on an Iridium catalyst model suggest that the low-temperature decomposition proceeds via consecutive NH₂ abstractions to produce ammonia and nitrogen. In contrast, the higher-temperature pathway, which yields hydrogen and nitrogen, may involve successive N-H bond cleavages. iastate.edu

The development of effective catalysts is crucial for controlling the reaction products. For example, a β-98His variant of the MoFe protein has been shown to catalytically reduce hydrazine to ammonia. nih.gov

| Catalyst Type | Primary Products | Reference |

| Iridium (supported) | NH₃, N₂, H₂ (temperature dependent) | iastate.edu |

| Pt-Ni(OH)₂ | N₂, H₂ (100% selectivity) | uakron.edu |

| MoFe Protein (variant) | NH₃ | nih.gov |

| Rhodium–nickel nanoparticles | N₂, H₂ | uakron.edu |

Substitution Reactions

Reaction with Acids to Produce Acetic Acid and Hydrazine

This compound is the salt formed from the reaction of a weak base, hydrazine (N₂H₄), and a weak acid, acetic acid (CH₃COOH). chemicalbook.com In solution, it exists in equilibrium with its constituent acid and base.

N₂H₅⁺CH₃COO⁻ ⇌ N₂H₄ + CH₃COOH

When a strong acid is introduced into the system, the equilibrium is shifted. The strong acid will protonate the acetate ion, leading to the formation of acetic acid. This effectively releases hydrazine in its protonated form (hydrazinium ion, N₂H₅⁺) or as free hydrazine, depending on the pH of the solution. This principle is utilized in certain chemical procedures. For example, in peptide synthesis, the removal of a formyl protecting group from a hydrazide can be accomplished with hydrazine. Using this compound for this deformylation is slower than using hydrazine hydrate (B1144303) alone, which is attributed to the reduced pH of the this compound solution. pharm.or.jpresearchgate.net

Nucleophilic Aromatic Substitution (e.g., Hydrazinolysis of 2,4-dinitrophenyl acetate)

Hydrazine, and by extension this compound as a hydrazine source, is a potent nucleophile that participates in nucleophilic aromatic substitution (NAS) reactions. masterorganicchemistry.comchadsprep.com A key example is the reaction with highly activated aromatic systems, such as 2,4-dinitrophenyl derivatives.

The hydrazinolysis of 2,4-dinitrophenyl acetate is a well-studied NAS reaction. researchgate.neteijas.comccsenet.orgsemanticscholar.org In this reaction, the hydrazine nucleophile attacks the electron-deficient carbonyl carbon of the acetate group. Research indicates that this reaction, when carried out in methanol (B129727), proceeds exclusively through acyl-oxygen scission. researchgate.netccsenet.orgsemanticscholar.org This means the bond between the carbonyl carbon and the oxygen of the phenoxy group is cleaved. The process follows a concerted mechanism. researchgate.netccsenet.orgsemanticscholar.org The products of this reaction are acetyl hydrazide and 2,4-dinitrophenol. researchgate.net

The generally accepted mechanism for nucleophilic aromatic substitution is an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.neteijas.com The rate of these reactions is enhanced by the presence of strong electron-withdrawing groups (like the nitro groups in 2,4-dinitrophenyl acetate) positioned ortho and para to the leaving group. masterorganicchemistry.com

This compound has also been used in the synthesis of 2,4-dinitrophenylhydrazine (B122626) from 2,4-dinitrochlorobenzene, another classic example of a nucleophilic aromatic substitution reaction. orgsyn.org

Palladium-catalyzed Allylic Substitution with Arylhydrazines

Palladium-catalyzed allylic substitution is a powerful method for forming carbon-nucleophile bonds. Arylhydrazines can act as effective nucleophiles in these reactions to construct N,N-disubstituted hydrazines. researchgate.netnih.gov In a typical reaction, an allylic substrate, such as an allyl acetate, reacts with an arylhydrazine in the presence of a palladium catalyst.

This method provides a direct and efficient route for the N¹-allylation of arylhydrazines. researchgate.netnih.gov The reaction is often highly selective, in terms of both chemo- and regio-selectivity. researchgate.netnih.gov Various palladium catalysts and ligands can be employed to optimize the reaction conditions. For instance, the use of the DPPPy phosphine (B1218219) ligand has been reported to facilitate the reaction under an open-air system. researchgate.netnih.gov This catalytic system is compatible with a wide range of substrates, including those with reactive functional groups like chlorides, bromides, and iodides, affording the desired N¹-allylation products in moderate to good yields. researchgate.netnih.gov

| Catalyst/Ligand System | Substrate | Nucleophile | Product | Reference |

| Palladium / DPPPy | Allyl acetates | Arylhydrazines | N¹-allylated arylhydrazines | researchgate.netnih.gov |

| [Pd(allyl)Cl]₂ / PPh₃ | Allylic acetates | Morpholine (B109124) | Allylic substitution product | nih.gov |

| Pd(OAc)₂ / PPh₃ | Allylic acetates | NaCH(CO₂Me)₂ | Allylic substitution product | nih.gov |

Hydrazone/Hydrazide Formation Mechanisms

This compound serves as a convenient source of hydrazine for the formation of hydrazones and hydrazides.

Hydrazone Formation: Hydrazones are compounds containing the R¹R²C=NNH₂ functional group. wikipedia.org They are typically formed by the condensation reaction between an aldehyde or a ketone and hydrazine. wikipedia.orglibretexts.orglibretexts.org The reaction is a nucleophilic addition to the carbonyl group.

The mechanism involves the initial attack of the nucleophilic nitrogen atom of hydrazine on the electrophilic carbonyl carbon. This is followed by a proton transfer, leading to a carbinolamine intermediate. Subsequent dehydration (loss of a water molecule) yields the stable hydrazone product. libretexts.orglibretexts.org This reaction is a variation of imine formation. libretexts.orglibretexts.org The formation of hydrazones is a key step in the Wolff-Kishner reduction, a method for converting carbonyl compounds into alkanes. pressbooks.pub

Hydrazide Formation: Hydrazides (or acylhydrazines) are derivatives of hydrazine where one of the nitrogen atoms is acylated. They are important intermediates in organic synthesis, for example, in the preparation of peptides via the azide (B81097) coupling method. pharm.or.jpresearchgate.net

Hydrazides can be formed by the reaction of hydrazine with an acylating agent like an acid chloride or an ester. When this compound is used in reactions involving other acids, such as in the conversion of a hydrazide to an azide for peptide coupling, a side reaction can occur where the hydrazide is acetylated by the acetic acid component. pharm.or.jpresearchgate.net Studies have shown that treatment of a benzyloxycarbonylalanine hydrazide with acetic acid results in the formation of the corresponding acetylated hydrazide. pharm.or.jpresearchgate.net The rate of this acetylation is dependent on the concentration of the acetic acid. pharm.or.jp

Applications in Organic Synthesis and Pharmaceutical Chemistry

Cleavage of Glycosidic Esters

Hydrazine (B178648) acetate (B1210297) is a key reagent for the selective deacylation of esters in carbohydrate chemistry, particularly for the regioselective cleavage of the anomeric acetate group from fully acylated sugars. This transformation is a crucial step in the synthesis of oligosaccharides and glycoconjugates, as it provides a free hydroxyl group at the anomeric position, allowing for the subsequent introduction of glycosyl donors like trichloroacetimidates. rsc.orgsemanticscholar.org

The reaction is valued for its mild conditions, which preserve other ester and acid-sensitive protecting groups within the molecule. The process typically involves treating the per-O-acetylated carbohydrate with hydrazine acetate in a solvent such as dimethylformamide (DMF). The selectivity for the anomeric position is attributed to the unique electronic environment of the anomeric carbon, which is bonded to two oxygen atoms, making the attached acetate a better leaving group. rsc.orgchemicalforums.com This enhanced reactivity allows for its preferential removal over other secondary acetates on the sugar ring. chemicalforums.com

This method has been successfully applied to various monosaccharides and their derivatives, providing the hemiacetal products in good yields. rsc.org The selective deprotection is a vital strategy for creating building blocks for further glycosylation reactions. rsc.org

Table 1: Examples of Anomeric Deacetylation using this compound

| Starting Material | Product | Yield (%) | Reference |

| Per-O-acetylated D-fucose | 2,3,4-tri-O-acetyl-D-fucose | 51% (over two steps) | rsc.org |

| Peracetylated galactosyl derivative | Anomerically deprotected azido-sugar | 50% | rsc.org |

| Per-O-acetylated 6-deoxy-6-fluoro-D-galactose | Anomerically deprotected fluoro-sugar | 49% | rsc.org |

Anomeric Denitration of Carbohydrates

Based on available scientific literature, the specific application of this compound for the anomeric denitration of carbohydrates is not well-documented. While hydrazine derivatives can be used in various reduction reactions, their utility for cleaving anomeric nitrate (B79036) esters to yield a hydroxyl group appears to be an uncommon transformation.

Synthesis of Various Hydrazide and Hydrazine Derivatives

This compound is an effective reagent for the synthesis of hydrazides and other hydrazine derivatives. Hydrazides are commonly prepared through the condensation of esters with hydrazine. researchgate.net Using this compound, which provides a buffered source of hydrazine, can be advantageous in reactions where controlling the pH is necessary. The general reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon, leading to the formation of the acylhydrazide and the corresponding alcohol as a byproduct.

This method is fundamental in organic synthesis, as the resulting hydrazides are stable intermediates that can be used to synthesize a wide array of other molecules. researchgate.netresearchgate.net For instance, they can be further reacted with aldehydes or ketones to form hydrazones, or they can be used as precursors for building heterocyclic rings like pyrazoles, triazoles, and oxadiazoles. semanticscholar.orggoogle.com In pharmaceutical chemistry, the hydrazide functional group is a key component in many bioactive compounds. researchgate.net

The synthesis can be performed under various conditions, often involving heating the ester with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695), sometimes with the addition of an acid catalyst like acetic acid, which forms this compound in situ. urmia.ac.irrsc.org

Table 2: General Scheme for Hydrazide Synthesis

| Reactant 1 | Reactant 2 | Product |

| R-COOR' (Ester) | H₂N-NH₂ (Hydrazine) | R-CONHNH₂ (Hydrazide) + R'-OH (Alcohol) |

Formation of Heterocyclic Compounds

This compound is instrumental in synthesizing a variety of nitrogen-containing heterocycles, which form the core structure of many pharmaceutical agents.

The synthesis of pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.gov

3,5-dimethylpyrazole : This simple pyrazole (B372694) is synthesized by the reaction of acetylacetone (B45752) (a 1,3-diketone) with a hydrazine source. The use of hydrazine hydrate with glacial acetic acid as a catalyst—conditions that generate this compound—is a documented method for this transformation. The reaction proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Pyrano[2,3-c]pyrazoles : This fused heterocyclic system, known for its diverse biological activities, is typically synthesized through a multi-component reaction. rsc.orgchemicalforums.com Common reactants include a hydrazine derivative (such as hydrazine hydrate), ethyl acetoacetate (B1235776), an aldehyde or ketone, and malononitrile (B47326). In this reaction, the pyrazole core is formed first from the condensation of hydrazine and ethyl acetoacetate. Subsequent reactions with the aldehyde and malononitrile lead to the formation of the fused pyran ring. The use of a buffered hydrazine source like this compound can facilitate the initial pyrazole formation under controlled conditions.

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. A primary synthetic route to the pyridazine (B1198779) ring system is the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound (or its equivalent, such as a γ-keto acid or a maleic acid derivative). The reaction involves the formation of a dihydrazone intermediate, which then undergoes cyclization and oxidation (or dehydration) to form the aromatic pyridazine. This compound can serve as the hydrazine source, providing a suitable environment for the cyclocondensation reaction.

The Einhorn-Brunner reaction is a classic method for the synthesis of 1,2,4-triazoles. This reaction involves the acid-catalyzed condensation of a hydrazine or a substituted hydrazine with a diacylamine. The mechanism involves the nucleophilic attack of the hydrazine on one of the carbonyl groups of the diacylamine, followed by cyclization and dehydration to form the triazole ring. Given that the reaction is acid-catalyzed, this compound is a suitable reagent, providing both the hydrazine nucleophile and the acidic medium necessary to promote the condensation and subsequent cyclization steps.

Thiazole (B1198619) Ring Systems (e.g., Ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives)

This compound is a key building block in the synthesis of complex heterocyclic structures such as thiazole ring systems. Specifically, it is implicated in the formation of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives. These compounds are synthesized through multi-step reactions that often involve the use of a hydrazine derivative to introduce the critical N-N bond. rsc.orgnih.gov The synthesis of these thiazole derivatives is of significant interest due to their potential as potent biological agents. For instance, novel derivatives of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines. rsc.orgnih.gov These compounds have demonstrated notable antiproliferative effects and have been investigated for their ability to induce apoptosis, highlighting the importance of the hydrazine moiety in their biological activity. rsc.orgnih.gov

Precursor to Pharmaceuticals and Agrochemicals

This compound's role as a precursor extends to a broad spectrum of bioactive compounds, including pharmaceuticals and agrochemicals. The inherent reactivity of the hydrazine group allows for its incorporation into diverse molecular scaffolds, leading to compounds with a wide range of biological activities.

Hydrazone derivatives, which can be synthesized using this compound as a source of the hydrazine moiety, have been extensively studied for their analgesic properties. researchgate.net The synthesis typically involves the condensation of a hydrazine or a hydrazide with an aldehyde or ketone. nih.gov Research has shown that many of these synthesized hydrazone compounds exhibit significant analgesic activity, in some cases more potent than commercially available non-steroidal anti-inflammatory drugs (NSAIDs). quickcompany.in The structural diversity of hydrazones allows for the fine-tuning of their pharmacological profiles, making them promising candidates for the development of new pain management therapies. quickcompany.in

Table 1: Examples of Hydrazone Derivatives with Analgesic Activity

| Compound Class | Synthetic Precursors | Notable Findings |

|---|---|---|

| N-acylhydrazones | Hydrazides and Aldehydes | Significant reduction in writhing response in animal models. quickcompany.in |

| Phenylhydrazones | Phenylhydrazine and Carbonyl Compounds | Potent analgesic effects, with some derivatives exceeding the activity of standard drugs. |

The versatility of hydrazone derivatives is further demonstrated by their potential as anti-cancer agents. researchgate.net A significant body of research has focused on the synthesis of hydrazones that exhibit cytotoxic effects against various cancer cell lines. mdpi.com These compounds often exert their anti-cancer activity through various mechanisms, including the inhibition of key enzymes involved in tumor growth and proliferation.

One of the promising targets for these hydrazone derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.orgnih.gov VEGFR-2 is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these hydrazone derivatives can effectively cut off the blood supply to tumors, leading to their regression. rsc.orgnih.gov Numerous studies have reported the synthesis of novel hydrazone-based VEGFR-2 inhibitors with potent anti-proliferative and pro-apoptotic activities. rsc.orgnih.gov

Table 2: Hydrazone Derivatives as Anti-cancer Agents

| Compound Type | Mechanism of Action | Target Cancer Cell Lines |

|---|---|---|

| Thiazole-based hydrazones | VEGFR-2 inhibition, Apoptosis induction | Liver cancer (Huh-7, HepG-2) rsc.orgnih.gov |

| Coumarin-pyrazole hydrazones | Cytotoxic effects | Breast adenocarcinoma (MCF-7), Non-small cell lung cancer (NCI-H460) mdpi.com |

The application of hydrazine derivatives extends into the agricultural sector, where they form the basis for a variety of herbicides and pesticides. The unique chemical properties of the hydrazine moiety contribute to the biological activity of these agrochemicals, which are designed to target specific weeds, pests, and fungal pathogens. For instance, certain heterocyclic compounds derived from hydrazine are effective as fungicides, protecting crops from fungal diseases. The development of these agrochemicals is crucial for ensuring food security and crop protection.

While hydrazine and its derivatives are fundamental in many areas of chemical synthesis, their direct application in the synthesis of hormones and pheromones is not as extensively documented in publicly available research. The synthesis of these complex biological molecules often involves highly specific and multi-step pathways where other reagents are more commonly employed. However, the versatility of hydrazine derivatives in creating diverse chemical structures suggests their potential for use in novel synthetic routes for these compounds in the future. For instance, hydrazine derivatives have been used in the derivatization of steroid hormones for analytical purposes, which could potentially be adapted for synthetic applications. nih.gov

This compound and its derivatives are instrumental in the synthesis of a number of commercially available active pharmaceutical ingredients (APIs). ijcrt.org

Isocarboxazid: This monoamine oxidase inhibitor, used as an antidepressant, is a hydrazine derivative. nih.govorganic-chemistry.orgnih.gov Its synthesis involves the use of a hydrazine-containing precursor. google.comgoogle.com

Fluconazole: This antifungal medication, which contains a triazole ring, can be synthesized through pathways that utilize hydrazine derivatives to form the heterocyclic core. ijcrt.org

Cefazolin (B47455): A cephalosporin (B10832234) antibiotic, cefazolin is another example of a bioactive molecule whose synthesis can involve hydrazine derivatives. ijcrt.org While the core synthesis of cephalosporins is based on 7-aminocephalosporanic acid, the incorporation of specific side chains can utilize hydrazine chemistry. chemicalbook.com

Rizatriptan: This anti-migraine drug contains a triazole ring, the formation of which can be accomplished using hydrazine-based synthetic strategies. quickcompany.inijcrt.org

Anastrozole (B1683761): An aromatase inhibitor used in the treatment of breast cancer, anastrozole also features a triazole ring in its structure, indicating a synthetic route that may involve hydrazine derivatives. ijcrt.org

The inclusion of the hydrazine moiety is a common feature in the synthetic pathways of many nitrogen-containing heterocyclic drugs, underscoring the importance of this compound as a fundamental building block in pharmaceutical manufacturing.

Materials Science Applications and Precursor Chemistry

Metal-Hydrazine Complexes as Precursors to Oxide Materials

Metal-hydrazine complexes, including those formed with acetate (B1210297) as an anion, have been extensively investigated as precursors for the synthesis of metal oxides ias.ac.inresearchgate.netresearchgate.netias.ac.in. The thermal behavior of these complexes is highly dependent on the nature of the anion and the metal cation ias.ac.inresearchgate.netias.ac.in. Acetate complexes typically undergo decomposition upon heating, distinguishing them from complexes with anions like oxalate (B1200264) or perchlorate, which may exhibit deflagration or detonation ias.ac.inresearchgate.netias.ac.in. The general method for preparing metal hydrazine (B178648) complexes involves reacting an aqueous solution of the corresponding metal salt, such as a metal acetate, with alcoholic hydrazine hydrate (B1144303) ias.ac.in.

Combustion Synthesis of Fine Particle Oxides (e.g., γ-Fe₂O₃, Fe₃O₄, ferrites, cobaltites)

While metal-hydrazine complexes, particularly oxalates and hydrazinocarboxylates, are known for their use in the combustion synthesis of fine particle oxides like γ-Fe₂O₃, Fe₃O₄, ferrites, and cobaltites due to their deflagrating nature, metal acetate hydrazine complexes typically decompose rather than deflagrate ias.ac.inresearchgate.netias.ac.in. However, some studies have explored the use of mixed metal acetate hydrazines, such as MCo(CH₃COO)₂(N₂H₄)₂ (where M = Ni or Zn), as precursors for the synthesis of cobaltites. These precursors have been shown to decompose exothermically, yielding the corresponding cobaltites researchgate.net. The synthesis of various metal oxides, including NiO, Co₃O₄, MnO₂, CdO, and ZnO, has also been achieved by incinerating precursors derived from metal nitrates or acetates in the presence of hydrazine, followed by sintering chesci.com.

Thermal Decomposition Profiles of Metal Acetate Hydrazine Complexes (e.g., Zn, Mn, Co, Cd, Ni complexes)

The thermal decomposition of metal acetate hydrazine complexes, M(CH₃COO)₂(N₂H₄)₂, where M represents metals such as Mn, Co, Ni, Zn, and Cd, has been studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) researchgate.net. These complexes typically decompose exothermically in two to three steps at temperatures ranging from 275 to 385°C, which is lower than the decomposition temperatures observed for metal acetate hydrates . The specific decomposition pathway can vary depending on the metal center. For instance, the zinc complex loses both hydrazine molecules in a single step, while the manganese, cobalt, and cadmium complexes lose hydrazine in two distinct steps . The nickel complex's decomposition can result in a mixture of nickel metal and nickel acetate . Thermal analysis reveals an initial endothermic decomposition step around 100°C, associated with the loss of hydrazine and water, followed by an exothermic decomposition of the organic moiety to form the respective metal oxide researchgate.net.

Below is a summary of the thermal decomposition behavior of some metal acetate hydrazine complexes:

| Metal (M) | Complex Formula | Decomposition Steps | Hydrazine Loss | Final Product (above 275-385°C) |

| Zn | Zn(CH₃COO)₂(N₂H₄)₂ | 2-3 | One step | Metal Oxide (ZnO) |

| Mn | Mn(CH₃COO)₂(N₂H₄)₂ | 2-3 | Two steps | Metal Oxide (MnO₂) |

| Co | Co(CH₃COO)₂(N₂H₄)₂ | 2-3 | Two steps | Metal Oxide (Co₃O₄) |

| Cd | Cd(CH₃COO)₂(N₂H₄)₂ | 2-3 | Two steps | Metal Oxide (CdO) |

| Ni | Ni(CH₃COO)₂(N₂H₄)₂ | 2-3 | Varied | Ni metal + Nickel acetate (mixture) |

*Based on information from search result .

Synthesis of Nanometal Oxides

Metal-hydrazine complexes, including those derived from acetate precursors, are effective precursors for the synthesis of nanosized metal and mixed metal oxides researchgate.netchesci.comjocpr.comtsijournals.com. The controlled thermal decomposition of these complexes allows for the formation of ultrafine oxide particles with high surface areas at relatively lower temperatures compared to traditional methods researchgate.net. For example, metal carboxylate-hydrazinates are considered good precursors for producing nanosized oxides researchgate.net. Precursors synthesized from metal nitrates or acetates with hydrazine have been used to obtain nanoscale NiO, Co₃O₄, MnO₂, CdO, and ZnO with average particle sizes typically in the range of 25-50 nm after incineration and sintering chesci.comtsijournals.com. The decomposition of [Zn(acetate)₂(hydrazine)₂] has also been shown to yield ZnO nanoparticles, with particle size and morphology influenced by the synthesis conditions mdpi.com.

Role in Polymer and Resin Production

Hydrazine acetate and hydrazine derivatives play a role in the production of polymers and resins chemimpex.comchem960.comjebchemicals.comgoogle.com. This compound is utilized in the manufacturing of polymers and resins, contributing to properties such as enhanced thermal stability and resistance to degradation chemimpex.com. Hydrazine hydrate itself is employed as a blowing agent in the creation of polymer foams, leading to the development of lighter materials jebchemicals.com. Furthermore, hydrazine is used as a raw material in the production of plastic foaming agents and as a polymerization catalyst google.com. Methods for preparing hydrazine storage resins involve the incorporation of hydrazine-fixing groups into polymer structures, such as through the copolymerization of vinyl acetate with a hydrazine-fixing group-containing vinyl monomer google.com.

Biological Activities and Molecular Mechanisms

General Biological Activity Spectrum of Hydrazine (B178648) Derivatives

Hydrazine derivatives and hydrazones have been reported to possess a wide range of biological activities. bohrium.comresearchgate.netomicsonline.org These include:

Antimicrobial Activity: Potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, and antifungal properties. bohrium.comresearchgate.netomicsonline.orgrsc.orgresearchgate.netscite.aiiscientific.orgnih.gov

Anticancer Activity: Emerging evidence suggests that hydrazine derivatives and hydrazones possess anticancer properties, showing cytotoxic effects against various cancer cell lines. bohrium.comresearchgate.netomicsonline.orgrsc.orgresearchgate.netresearchgate.net

Anti-inflammatory Activity: Investigations have shown that hydrazine derivatives can modulate inflammatory pathways, suggesting potential therapeutic benefits in inflammatory diseases. bohrium.comresearchgate.netomicsonline.orgresearchgate.nettandfonline.comnih.gov

Analgesic Activity: Certain hydrazone derivatives have demonstrated promising analgesic effects. bohrium.comresearchgate.netomicsonline.org

Antitubercular Activity: Some hydrazone derivatives, such as isoniazid, are clinically used as antitubercular agents. bohrium.comresearchgate.netrsc.orgscite.aiscispace.com

Antiviral Activity: Hydrazine derivatives have shown antiviral properties. bohrium.comresearchgate.netomicsonline.orgiscientific.orgscispace.com

Anticonvulsant Activity: Some hydrazone derivatives have been reported to have anticonvulsant effects. bohrium.comresearchgate.netomicsonline.orgscispace.com

Antidepressant Activity: Certain hydrazide-hydrazones have displayed antidepressant effects. bohrium.comresearchgate.netomicsonline.orgscispace.com

Antioxidant Activity: Hydrazine acetate (B1210297) itself has been noted for its antioxidant properties. Hydrazone derivatives also exhibit antioxidant activities. bohrium.comrsc.orgresearchgate.netiscientific.org

Table 1 summarizes the general biological activity spectrum of hydrazine derivatives.

| Biological Activity | Examples of Reported Activity |

| Antimicrobial | Activity against Escherichia coli and Staphylococcus aureus, antibacterial, antifungal. rsc.orgscite.ainih.gov |

| Anticancer | Cytotoxic effects against cancer cell lines. omicsonline.orgrsc.orgresearchgate.netresearchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways. tandfonline.comnih.gov |

| Analgesic | Promising effects in animal models. omicsonline.org |

| Antitubercular | Isoniazid is a known example. rsc.orgscispace.com |

| Antiviral | Activity against Herpes simplex type-1 (HSV-1). iscientific.orgscispace.com |

| Anticonvulsant | Reported activity in some derivatives. omicsonline.orgscispace.com |

| Antidepressant | Observed effect in some hydrazide-hydrazones. scispace.com |

| Antioxidant | Noted property of hydrazine acetate and derivatives. rsc.orgiscientific.org |

Mechanisms of Action

The biological activities of this compound and its derivatives are attributed to several mechanisms at the molecular level.

Enzyme Inhibition

Hydrazines can act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation. Some studies suggest that certain hydrazine derivatives may exhibit EGFR inhibitory activity. mdpi.com this compound has shown high values for growth factor activity, potentially due to its ability to inhibit the enzyme ns3 protease involved in the synthesis of proinflammatory cytokines. biosynth.com Hydrazone derivatives can also exhibit antibiotic activity by inhibiting essential enzymes. rsc.org The mechanism of enzyme inhibition can involve reversible or irreversible binding of the compound to the enzyme. nih.gov

Metal Ion Chelation by Hydrazone Derivatives to Enhance Biological Efficacy

Some studies suggest that hydrazones derived from hydrazines can chelate metal ions. This ability to form stable coordination complexes with metal ions can significantly influence and potentially enhance their biological properties, including efficacy against pathogens and cancer cells. researchgate.netrsc.orgacs.org Chelation can increase electron delocalization, reduce the polarity of the metal ion, and enhance the lipophilic character of the compound, facilitating its permeation through cell membranes and allowing it to block metal-binding sites in microbial enzymes. acs.org Metal complexes of hydrazones have shown higher anticancer activity compared to the corresponding ligands in some cases. frontiersin.org Hydrazones are considered good chelating agents due to their ability to form stable complexes with many transition metals. researchgate.net

Modulation of Signaling Pathways

Hydrazines and their derivatives may influence various signaling pathways involved in inflammation and cell survival, contributing to their therapeutic effects. Hydrazine derivatives have been shown to modulate inflammatory pathways. tandfonline.comnih.gov For instance, a coumarin (B35378) derivative containing a hydrazinyl moiety demonstrated anti-inflammatory effects by modulating pathways like AKT/mTOR and Nrf2/HO-1, and downregulating NF-κB, leading to reduced production of pro-inflammatory cytokines. tandfonline.comnih.gov Modulation of signaling pathways, such as NF-κB and the Bcl-2/Bax/Caspase pathway, has also been implicated in the chemopreventive effects of certain compounds against chemically induced colorectal cancer involving hydrazine derivatives. researchgate.net Signaling pathways like PI3K/Akt/mTOR and Ras/Raf/MAPK are crucial for cell proliferation and survival and can be modulated by various compounds, including natural medicinal compounds, to affect processes like drug resistance and apoptosis in cancer cells. semanticscholar.orgnih.gov

Induction of Cell Cycle Arrest

Novel hydrazine derivatives, specifically certain hydrazone derivatives, have been found to induce significant cellular cycle arrest. researchgate.netrsc.orgrsc.orgnih.gov Studies on novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives showed that specific compounds induced significant cell cycle arrest at the G1 phase in liver cancer cell lines. researchgate.netrsc.orgrsc.orgnih.gov Other hydrazone derivatives have also been reported to cause cell cycle arrest at the G0/G1 or G2/M phases in various cancer cell lines. mdpi.comresearchgate.netnih.govresearchgate.netbrieflands.com

Table 2 illustrates findings on cell cycle arrest induced by specific hydrazine derivatives.

| Compound Type | Cell Line(s) | Observed Cell Cycle Arrest Phase(s) | Citation |

| Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives (5d, 5g) | Huh-7, HepG-2 (liver cancer) | G1 phase | researchgate.netrsc.orgrsc.orgnih.gov |

| Indole hydrazide derivative (Compound 12) | MCF-7 (breast cancer) | G0/G1 phase | researchgate.net |

| Phenanthrotriazine derivatives containing arylidine hydrazone moieties (9g, 9j, 9k, 9l) | MCF-7 (breast cancer) | G0/G1 phase | nih.govbrieflands.com |

| Benzimidazole (B57391) derivatives (Compounds 10, 13) | A549, MDA-MB-231, SKOV3 (cancer) | S, G1, and G2 phases (varied by cell line) | mdpi.com |

| Hydrazone derivatives | HCT116 (colon cancer) | G1 phase | researchgate.net |

| Hydrazone derivatives | MCF-7, HepG2 (cancer) | G2 phase | researchgate.net |

Apoptosis Induction

Hydrazine derivatives and hydrazones are known to induce apoptosis, a process of programmed cell death. rsc.orgwu.ac.th Research on novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives indicated that specific compounds potentially enhanced cellular late apoptosis. researchgate.netrsc.orgrsc.orgnih.gov Similarly, coumarin hydrazide-hydrazone derivatives have shown to induce cell death primarily through both early and late apoptotic pathways in hepatocellular carcinoma cells, with observed elevation in the expression of caspase-3 and -7, key markers of apoptosis. wu.ac.th Indole hydrazide derivatives have also demonstrated the ability to induce apoptotic cell death, increasing the expression of proapoptotic Bax and decreasing antiapoptotic Bcl-2 protein levels. researchgate.net Metal complexes of hydrazones, particularly copper complexes, have shown promise in inducing apoptosis-mediated cell death in cancer cells. frontiersin.orgresearchgate.net Apoptosis induction is considered a beneficial defense mechanism against cancer cells. wu.ac.th

Table 3 presents findings on apoptosis induction by hydrazine derivatives.

| Compound Type | Cell Line(s) | Observed Apoptosis Effects | Citation |

| Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivatives (5d, 5g) | Huh-7, HepG-2 (liver cancer) | Enhanced cellular late apoptosis. researchgate.netrsc.orgrsc.orgnih.gov | researchgate.netrsc.orgrsc.orgnih.gov |

| Coumarin hydrazide-hydrazone hybrids (4, 5) | HepG2 (hepatocellular carcinoma) | Induction of early and late apoptosis, activation of caspase-3 and -7. wu.ac.th | wu.ac.th |

| Indole hydrazide derivative (Compound 12) | MCF-7 (breast cancer) | Apoptotic cell death, increased Bax, decreased Bcl-2. researchgate.net | researchgate.net |

| Schiff base hydrazine copper(II) complexes | Jurkat, K562, U937, MDA-MB-231, MCF7, T47D, HEK293 (various cancer lines) | Induced apoptosis at IC50 concentrations, increased p53 and Bcl-2 expression (complex-1). researchgate.net | researchgate.net |

| Phenanthrotriazine derivatives containing arylidine hydrazone moieties (9g, 9k, 9l) | MCF-7 (breast cancer) | Increased cells in the sub-G1 phase (index of apoptosis induction). nih.govbrieflands.com | nih.govbrieflands.com |

| Benzimidazole derivatives (Compounds 10, 13) | A549, MDA-MB-231, SKOV3 (cancer) | Induced early and late apoptosis. mdpi.com | mdpi.com |

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) plays a critical role in angiogenesis, a process essential for tumor growth and progression. Targeting VEGFR-2 is a key therapeutic approach in various cancers, including glioblastoma multiforme (GBM). mdpi.comresearchgate.net